5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol
Description
5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a (2-furylmethyl)amino group and a thiol (-SH) group at position 2. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which facilitates diverse chemical modifications and interactions with biological targets. This compound has drawn interest in medicinal chemistry and materials science due to its structural versatility, though specific studies on its applications are less documented compared to analogs.
Properties
IUPAC Name |
5-(furan-2-ylmethylamino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS2/c12-7-10-9-6(13-7)8-4-5-2-1-3-11-5/h1-3H,4H2,(H,8,9)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYQHDFSWLWGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Tautomerism
The compound features a 1,3,4-thiadiazole core substituted at position 5 with a (2-furylmethyl)amino group and a thiol moiety at position 2. Spectroscopic studies confirm thiol-thione tautomerism, with the thione form predominating in solid-state configurations. Nuclear magnetic resonance (NMR) analyses reveal characteristic signals for the furan ring protons (δ 6.56–7.65 ppm) and a broad singlet for the thiol proton (δ 13.70 ppm). Infrared (IR) spectroscopy identifies key absorptions for C=N (1642 cm⁻¹) and C=S (1255 cm⁻¹) bonds, consistent with thiadiazole-thione structures.
Synthetic Routes to this compound
Cyclization of Thiosemicarbazide Derivatives
A widely employed strategy involves the cyclocondensation of furan-2-carboxylic acid hydrazide with carbon disulfide (CS₂) under alkaline conditions.
- Reaction Mechanism :
- Optimization :
Solid-Phase Synthesis Using Phosphorus Pentachloride
A patent-published method (CN103936691A) demonstrates a solvent-free, high-yield approach:
- Procedure :
- Equimolar quantities of thiosemicarbazide (1 mol), 2-furoyl chloride (1.2 mol), and phosphorus pentachloride (PCl₅, 1.2 mol) are ground in a mortar at room temperature for 5–15 minutes.
- The crude product is neutralized with sodium carbonate (pH 8–8.2) and recrystallized from ethanol-water mixtures to afford the target compound in 91% yield.
- Advantages :
One-Pot Synthesis Mediated by Polyphosphate Ester (PPE)
A novel one-pot methodology avoids hazardous reagents like POCl₃:
- Protocol :
- Performance :
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization with CS₂ | Furan-2-carboxylic acid hydrazide | CS₂, NaOH | Reflux, 12 h | 55% | Scalable, well-characterized | Long reaction time |
| Solid-Phase (PCl₅) | Thiosemicarbazide, 2-furoyl chloride | PCl₅ | Room temp, 15 min | 91% | Solvent-free, rapid | Handling PCl₅ requires caution |
| One-Pot (PPE) | Thiosemicarbazide, 2-furoic acid | Polyphosphate ester | 80°C, 3 h | 85% | Eco-friendly, no toxic byproducts | Requires specialized catalyst |
Derivatization and Functionalization
Mannich Base Formation
The thiol group undergoes Mannich reactions with formaldehyde and secondary amines:
Methylation and Alkylation
- Methylation : Treatment with methyl iodide (CH₃I) in alkaline medium converts the thiol to a methylthioether, improving lipid solubility.
Analytical and Spectroscopic Characterization
Melting Point and Purity
Spectroscopic Data
- ¹H-NMR (DMSO-d₆) : δ 6.56–7.65 (m, 3H, furyl), δ 4.20 (s, 2H, CH₂), δ 13.70 (s, 1H, SH).
- IR (KBr) : 3356 cm⁻¹ (N-H), 1642 cm⁻¹ (C=N), 1255 cm⁻¹ (C=S).
Industrial and Pharmacological Applications
Scale-Up Considerations
Chemical Reactions Analysis
5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of the thiadiazole derivatives, including 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol, have been extensively studied. The compound exhibits significant activity against various pathogenic microorganisms.
Key Findings:
- Antibacterial Activity : Studies have shown that derivatives of 1,3,4-thiadiazoles possess strong antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions on the phenyl ring demonstrated enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also shown promising antifungal activity against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 25 |
| Escherichia coli | Antibacterial | 31.25 |
| Candida albicans | Antifungal | 32–42 |
| Aspergillus niger | Antifungal | 32–42 |
Anticancer Properties
Research indicates that derivatives of this compound may have potential anticancer effects. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.
Case Studies:
- A study highlighted the cytostatic properties of certain thiadiazole derivatives that inhibited the growth of cancer cells more effectively than standard treatments . This suggests that modifications to the thiadiazole core can lead to compounds with enhanced anticancer activity.
Neuropharmacological Applications
The compound has been investigated for its potential antidepressant effects. New imine derivatives synthesized from 5-amino-1,3,4-thiadiazole-2-thiol exhibited significant reductions in immobility time in animal models compared to the reference drug imipramine.
Research Insights:
- One study demonstrated that specific derivatives reduced immobility time by approximately 77% compared to imipramine's effectiveness . This indicates a promising avenue for developing new antidepressants based on this scaffold.
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that allow for structural modifications aimed at enhancing biological activity.
Synthesis Techniques:
Mechanism of Action
The mechanism of action of 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various cellular effects. For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 4. Key analogs include:
- Electronic Effects: The electron-withdrawing nitro group in 5-(4-nitrophenyl)amino derivatives increases electrophilicity, enhancing reactivity in nucleophilic substitutions or interactions with biological targets . In contrast, the 2-furylmethyl group in the target compound is electron-rich, which may improve binding to hydrophobic pockets in enzymes or receptors .
- Steric Effects: Bulky substituents like cyclohexylamino or benzyl groups (e.g., 5-[(4-fluorophenyl)methyl]amino) reduce solubility but improve membrane permeability in drug design .
Physicochemical Properties
- Solubility : The thiol group enhances water solubility, but hydrophobic substituents (e.g., benzyl, furyl) reduce it. AMT derivatives are more water-soluble than nitro-substituted analogs .
- Stability: Thione derivatives (e.g., 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2-thione) are more stable under oxidative conditions compared to thiols .
- logP : The furylmethyl group increases logP (~2.5 estimated) compared to AMT (logP ~1.2), suggesting better lipid membrane penetration .
Biological Activity
5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The thiadiazole ring system is recognized for its pharmacological versatility, making it a valuable target for drug discovery.
The molecular formula of this compound can be represented as . The presence of both amino and thiol functional groups enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Various studies have demonstrated that derivatives of 1,3,4-thiadiazole possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. For example, a study reported that certain thiadiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Thiadiazole derivatives have also shown efficacy against fungal strains such as Candida albicans and Aspergillus niger. Some compounds exhibited MIC values comparable to standard antifungal agents like fluconazole .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. The compounds were found to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition suggests a possible application in treating inflammatory diseases .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. For example:
- Cytotoxicity Studies : Compounds derived from the thiadiazole scaffold have been tested against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM in specific assays .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiadiazole Ring : The electron-deficient nature of the thiadiazole ring enhances its interaction with biological targets.
- Furylmethyl Group : The substitution at the amino position with a furylmethyl group may influence the compound's lipophilicity and ability to penetrate biological membranes.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Screening : A series of experiments were conducted where various concentrations of the compound were tested against bacterial and fungal strains. The results indicated a dose-dependent response with notable inhibition zones observed at higher concentrations .
- In Vivo Studies : Animal models were utilized to assess the anti-inflammatory effects of thiadiazole derivatives. Results showed a significant reduction in inflammation markers compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via a two-step process. First, 5-amino-1,3,4-thiadiazole-2-thiol is prepared from thiosemicarbazide and carbon disulfide. In the second step, this intermediate reacts with 2-furylmethyl halides under alkaline conditions. Ultrasound irradiation (20–40 kHz) can enhance reaction efficiency, reducing reaction time by 30–50% compared to conventional heating .
- Characterization : Intermediates are confirmed via H NMR (e.g., SH proton at δ ~10.04 ppm) and mass spectrometry (e.g., M+1 peak at m/z 305). Elemental analysis (C, H, N, S) is critical for purity validation .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound and its derivatives?
- Key Techniques :
- H NMR : Identifies protons in the furylmethyl group (δ ~7.28–7.43 ppm for aromatic protons) and the thiol (-SH) group .
- MS (EI) : Confirms molecular ion peaks and fragmentation patterns (e.g., loss of S or NH groups) .
- FT-IR : Detects N-H stretching (~3350 cm) and C=S vibrations (~1250 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with 2-furylmethyl halides?
- Data-Driven Approach :
- Solvent Selection : Propan-2-ol or DMF improves solubility of aromatic aldehydes, increasing yields to ~70% vs. ~50% in ethanol .
- Catalysis : Adding NaOH (1–2 eq.) facilitates deprotonation of the thiol group, enhancing nucleophilicity .
- Contradictions : Ultrasound-assisted reactions achieve higher yields (e.g., 85% in 2 hours vs. 65% in 4 hours under reflux), but scalability requires energy input optimization .
Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?
- Case Study : Derivatives with 4-phenyl substituents show variable antimicrobial activity (MIC: 8–64 µg/mL). Contradictions arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (e.g., CLSI guidelines) and computational docking (e.g., Glide XP) to validate target binding (e.g., bacterial dihydrofolate reductase) can clarify results .
Q. How do structural modifications (e.g., substitution at the thiadiazole ring) affect electrochemical properties?
- Experimental Design : Cyclic voltammetry in DMSO reveals oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl) for the thiol group. Introducing electron-withdrawing groups (e.g., -NO) shifts peaks by +0.3 V, indicating redox potential tunability for sensor applications .
Methodological Challenges
Q. What are the limitations of chromatographic purification for this compound, and how can they be mitigated?
- Issue : Poor solubility in common solvents (e.g., methanol) leads to low recovery during column chromatography.
- Solution : Use mixed solvents (e.g., DCM:MeOH, 9:1) or recrystallization from DMSO/water (2:1) to improve yield (85–90% purity) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- DFT Studies : B3LYP/6-311++G(d,p) calculations show the thiol group has a high Fukui index ( = 0.15), favoring S-alkylation over N-alkylation. Solvent models (e.g., PCM for DMSO) improve agreement with experimental regioselectivity data .
Applications in Medicinal Chemistry
Q. What preclinical evidence supports the anticancer potential of this compound?
- Findings : In vitro studies on MCF-7 cells show IC = 12.5 µM, linked to apoptosis induction (caspase-3 activation). Structural analogs with 4-methylphenyl groups exhibit enhanced selectivity (SI > 5 vs. normal fibroblasts) .
Q. How does the furylmethyl group influence pharmacokinetic properties compared to benzyl analogs?
- ADMET Prediction : The furan ring improves metabolic stability (t = 3.2 h vs. 1.8 h for benzyl) due to reduced CYP3A4 metabolism. However, logP increases from 2.1 to 2.7, requiring formulation optimization for solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
